
Diiodobis(2,4,6-trimethylphenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodobis(2,4,6-trimethylphenyl)germane is a chemical compound with the molecular formula C18H22GeI2 It is known for its unique structure, which includes a germanium atom bonded to two iodine atoms and two 2,4,6-trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide, followed by the addition of iodine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 2,4,6-trimethylphenylmagnesium bromide:
Reaction with Germanium Tetrachloride:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Diiodobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organogermanium compounds, while coupling reactions can produce complex organic molecules with germanium-containing intermediates.
科学的研究の応用
Diiodobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of diiodobis(2,4,6-trimethylphenyl)germane involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and the germanium center. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the germanium center can facilitate the formation of carbon-carbon bonds through the activation of palladium catalysts.
類似化合物との比較
Similar Compounds
Diiodobis(2,4,6-trimethylphenyl)silane: Similar structure but with a silicon atom instead of germanium.
Diiodobis(2,4,6-trimethylphenyl)stannane: Contains a tin atom instead of germanium.
Diiodobis(2,4,6-trimethylphenyl)plumbane: Contains a lead atom instead of germanium.
Uniqueness
Diiodobis(2,4,6-trimethylphenyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. The germanium center can participate in a wider range of chemical reactions and offers different reactivity patterns, making it valuable in various research and industrial applications.
特性
CAS番号 |
106092-58-4 |
|---|---|
分子式 |
C18H22GeI2 |
分子量 |
564.8 g/mol |
IUPAC名 |
diiodo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22GeI2/c1-11-7-13(3)17(14(4)8-11)19(20,21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChIキー |
LFQBWKWPYGEVIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(I)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
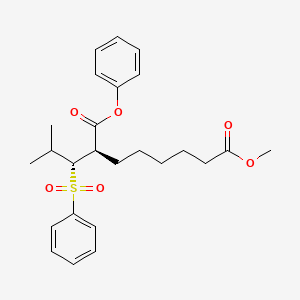
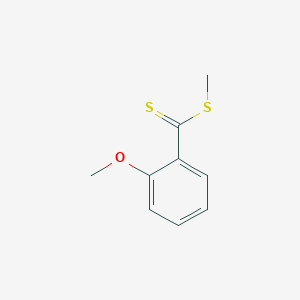
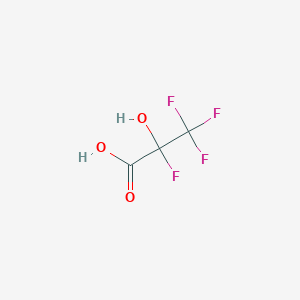
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
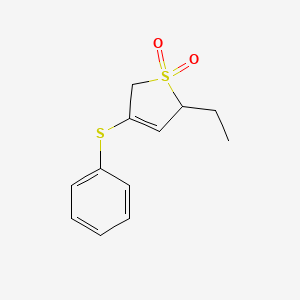

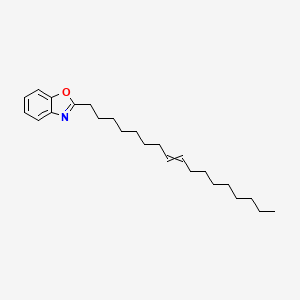
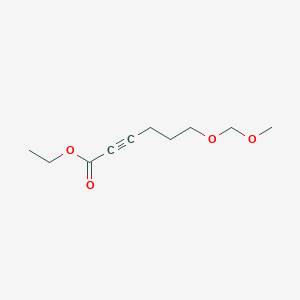
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

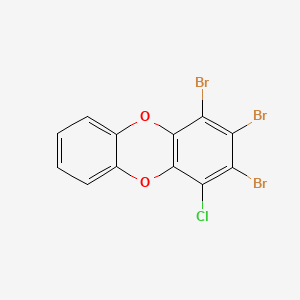
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
